molecular formula C16H14Cl2N2O3S B12194397 2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene

2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene

Cat. No.: B12194397
M. Wt: 385.3 g/mol
InChI Key: RRNGKSDZKGNKCZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and a benzimidazolyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would introduce a nitro group to the benzene ring, while nucleophilic substitution could replace chlorine atoms with other functional groups .

Scientific Research Applications

2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene is unique due to the presence of the benzimidazole and sulfonyl groups, which confer specific chemical and biological properties not found in simpler analogs. These groups enhance its potential for targeted interactions in biological systems and its utility in synthetic chemistry .

Properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C16H14Cl2N2O3S/c1-3-23-15-8-12(18)16(9-11(15)17)24(21,22)20-10(2)19-13-6-4-5-7-14(13)20/h4-9H,3H2,1-2H3

InChI Key

RRNGKSDZKGNKCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl

Origin of Product

United States

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